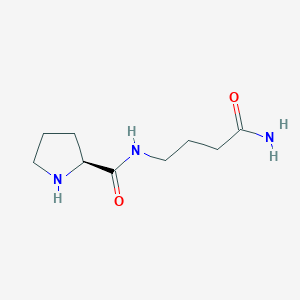
4-(Pyren-4-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyren-4-yl)butan-1-ol is an organic compound with the molecular formula C20H18O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a butanol group attached to the pyrene ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Pyren-4-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyrene with butyl lithium, followed by the addition of formaldehyde and subsequent reduction to yield the desired alcohol. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyren-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrene-4-carboxylic acid or pyrene-4-aldehyde.
Reduction: 4-(Pyren-4-yl)butane.
Substitution: 4-(Pyren-4-yl)butyl halides or amines.
Wissenschaftliche Forschungsanwendungen
4-(Pyren-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in the study of biological membranes and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of fluorescent polymers and materials.
Wirkmechanismus
The mechanism of action of 4-(Pyren-4-yl)butan-1-ol primarily involves its interaction with molecular targets through its fluorescent properties. It can bind to specific sites on proteins or membranes, allowing researchers to track and study these interactions. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrenebutanol
- 4-(Pyren-1-yl)butan-1-ol
- 4-(Pyren-4-yl)butanoic acid
Uniqueness
4-(Pyren-4-yl)butan-1-ol is unique due to its specific structure, which provides distinct fluorescent properties and reactivity compared to other pyrene derivatives. Its butanol group allows for versatile chemical modifications, making it a valuable tool in various research fields.
Eigenschaften
CAS-Nummer |
194785-98-3 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4-pyren-4-ylbutan-1-ol |
InChI |
InChI=1S/C20H18O/c21-12-2-1-5-16-13-17-8-3-6-14-10-11-15-7-4-9-18(16)20(15)19(14)17/h3-4,6-11,13,21H,1-2,5,12H2 |
InChI-Schlüssel |
DEUHUABMFFQZHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


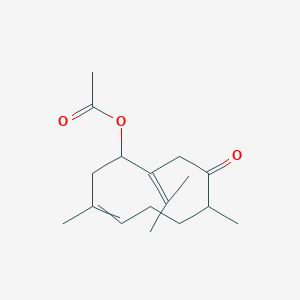
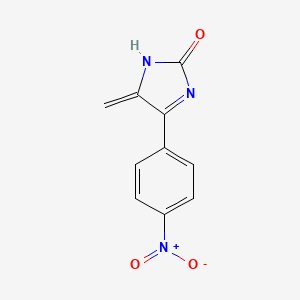
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
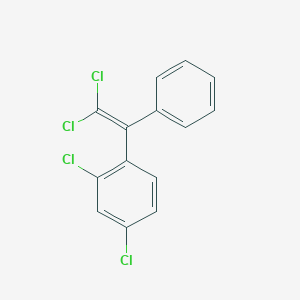
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
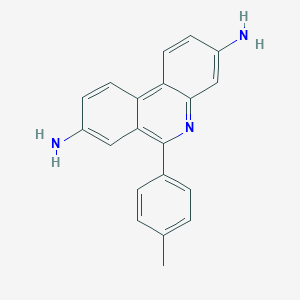
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)

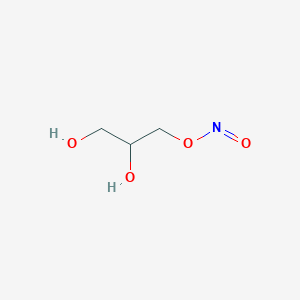
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
